N-Boc Desmethyl Fluvoxamine
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Overview
Description
N-Boc Desmethyl Fluvoxamine is a chemical compound with the molecular formula C19H27F3N2O4 and a molecular weight of 404.42 g/mol . It is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the desmethyl fluvoxamine molecule.
Mechanism of Action
Target of Action
N-Boc Desmethyl Fluvoxamine is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The primary targets of Fluvoxamine are the serotonin transporter (SERT) and the sigma-1 receptor (S1R) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter involved in mood regulation. S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
Fluvoxamine acts as an agonist for the S1R, through which it controls inflammation . It inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular level of serotonin. This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
The major metabolite of Fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form fluvoxamine acid . This process involves the modulation of innate and adaptive immune responses .
Pharmacokinetics
Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Fluvoxamine inhibits oxidative drug metabolizing enzymes, which can lead to clinically significant drug interactions .
Result of Action
Fluvoxamine stimulates the proliferation and differentiation of neural stem cells (NSCs), particularly towards oligodendrocytes . It also represses Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes .
Action Environment
Environmental factors such as light can influence the photodegradation of Fluvoxamine . Photodegradation is a significant abiotic factor affecting the distribution of chemical substances present in the environment. The presence and composition of the matrix should be considered in studies aimed at the environmental fate of pharmaceuticals .
Biochemical Analysis
Biochemical Properties
N-Boc Desmethyl Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . Eleven metabolites have been identified in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of this compound urinary metabolites .
Cellular Effects
Fluvoxamine, a related compound, has been shown to stimulate the proliferation and differentiation of neural stem cells, particularly towards oligodendrocytes . It also increased nerve growth factor-induced neurite outgrowth
Molecular Mechanism
Fluvoxamine, a related compound, is known to inhibit the reuptake of serotonin at the neuronal membrane, enhancing the actions of serotonin . It’s possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on fluvoxamine have shown that its effects can change over time. For example, one study found that the effect of fluvoxamine lay within the futility boundary (i.e., lack of effect) when using a 30% relative risk reduction threshold .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on the use of fluvoxamine in dogs found that the optimal dosage varied among individuals .
Metabolic Pathways
This compound is metabolized in the liver, primarily by the CYP2D6 enzyme . The major metabolite, fluvoxamine acid, is generated through a two-step process of oxidative demethylation of the methoxy group by CYP2D6, followed by alcohol dehydrogenase .
Transport and Distribution
Fluvoxamine, a related compound, is known to be distributed throughout the body and is extensively metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Desmethyl Fluvoxamine typically involves the protection of the amino group of desmethyl fluvoxamine with a Boc group. This can be achieved by reacting desmethyl fluvoxamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield synthesis by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps . Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of the Boc group in a continuous flow system, enhancing productivity and reducing costs .
Chemical Reactions Analysis
Types of Reactions
N-Boc Desmethyl Fluvoxamine undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc protecting group can be achieved using various reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or solid acid catalysts
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, oxalyl chloride in methanol, or solid acid catalysts in THF at elevated temperatures
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine or sodium bicarbonate.
Major Products Formed
Deprotection: Desmethyl fluvoxamine is the primary product formed after the removal of the Boc group.
Substitution: Various substituted derivatives of desmethyl fluvoxamine, depending on the nucleophile used.
Scientific Research Applications
N-Boc Desmethyl Fluvoxamine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: The parent compound, used as an SSRI for treating OCD and depression.
Desmethyl Fluvoxamine: A metabolite of fluvoxamine with similar pharmacological properties.
Desmethylimipramine: Another antidepressant with a different mechanism of action, primarily inhibiting the reuptake of norepinephrine.
Uniqueness
N-Boc Desmethyl Fluvoxamine is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions . This makes it a valuable intermediate in organic synthesis and a useful tool in pharmacological research.
Properties
IUPAC Name |
tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGJPRJLRYOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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